6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a bicyclic chromene core substituted with two methyl groups at positions 6 and 7, a ketone at position 4, and a carboxamide group at position 2 linked to a 3-methylphenyl moiety.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
6,7-dimethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-11-5-4-6-14(7-11)20-19(22)18-10-16(21)15-8-12(2)13(3)9-17(15)23-18/h4-10H,1-3H3,(H,20,22) |
InChI Key |
PSDQTFFHQAEKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The methyl groups at positions 6 and 7 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative of the chromene with 3-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction of the carbonyl group in the chromene core can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Lipophilicity: The 6,7-dimethyl groups in the target compound and its CF₃ analog (Table 1, Row 2) increase hydrophobicity compared to the sulfamoyl-substituted analog (Row 4), which has higher solubility due to its polar sulfonamide group .
Heterocyclic Modifications :
- Thiadiazole-containing analogs (Row 3) introduce a rigid heterocyclic system, which may improve target selectivity in kinase inhibition or antimicrobial applications .
Synthetic Routes :
- Many chromene carboxamides are synthesized via condensation reactions between substituted salicylaldehydes and active methylene compounds, as demonstrated for compound 12 (Row 4) using acetic acid and sodium acetate .
Biological Activity
6,7-Dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound that falls under the category of chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15NO3
- Molecular Weight : 257.29 g/mol
- CAS Number : Not specified in the provided data.
1. Antioxidant Activity
Research has demonstrated that chromene derivatives exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to their ability to scavenge free radicals, which can lead to cellular damage and contribute to various diseases.
2. Anti-inflammatory Properties
Several studies have indicated that compounds similar to this compound can inhibit key inflammatory pathways. For instance, they may act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response.
| Compound | COX Inhibition (IC50 μM) | LOX Inhibition (IC50 μM) |
|---|---|---|
| This compound | TBD | TBD |
| Meloxicam | 57.14 | N/A |
3. Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The results suggest that it may possess selective cytotoxic effects, making it a candidate for further investigation in cancer therapy.
4. Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. Studies reported minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit enzymes such as COX and LOX, which play crucial roles in inflammation.
- Free Radical Scavenging : Its structure allows it to effectively neutralize free radicals, reducing oxidative stress.
- Cell Membrane Interaction : The presence of specific functional groups enhances its ability to penetrate cell membranes, increasing bioavailability and efficacy.
Case Study 1: Antioxidant and Anti-inflammatory Evaluation
A study conducted on a series of chromene derivatives demonstrated that compounds with similar structures exhibited potent antioxidant and anti-inflammatory activities in vitro. The study highlighted the potential for these compounds to be developed into therapeutic agents for chronic inflammatory diseases.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In a separate investigation, the cytotoxic effects of various chromene derivatives were tested against breast cancer cell lines (MCF-7). Results indicated that certain derivatives displayed significant cytotoxicity with IC50 values in the low micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
